![molecular formula C18H18N2O3 B6501389 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955644-21-0](/img/structure/B6501389.png)
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and aromatic bonds . It also contains various ring structures, including three-membered rings, six-membered rings, eight-membered rings, and ten-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20N2O2 and a molecular weight of 284.359.Scientific Research Applications
- THIQ-furan-2-carboxamide derivatives have shown potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including breast cancer. These compounds may interfere with cellular processes critical for cancer cell survival and proliferation .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. THIQ analogs exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. These compounds could be promising candidates for drug development in neurology .
- THIQ-based compounds have demonstrated antimicrobial activity against various pathogens. Researchers have investigated their effects on bacteria, fungi, and viruses. These compounds may disrupt microbial membranes or inhibit essential enzymes, making them potential antimicrobial agents .
- Chronic inflammation contributes to several diseases. THIQ-furan-2-carboxamide derivatives have been studied for their anti-inflammatory effects. They may suppress pro-inflammatory cytokines and pathways, offering therapeutic possibilities in inflammatory conditions .
- Pain management remains a significant medical challenge. Some THIQ analogs exhibit analgesic effects, possibly through modulation of neurotransmitter receptors. These compounds could be explored further for pain relief .
- Researchers have developed synthetic routes to access THIQ-furan-2-carboxamide derivatives. These strategies involve cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for designing novel analogs with improved properties .
Anticancer Activity
Neuroprotective Effects
Antimicrobial Properties
Anti-inflammatory Potential
Analgesic Properties
Synthetic Strategies and Core Scaffold Construction
Future Directions
The future directions of research on this compound could involve further exploration of its biological activities, given that THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRUFGTOOZOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.